1-(Mercaptomethyl)cyclopropaneacetic Acid

Description

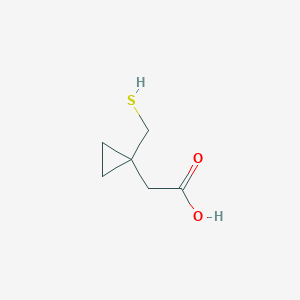

1-(Mercaptomethyl)cyclopropaneacetic Acid (CAS 162515-68-6) is a sulfur-containing cyclopropane derivative with the molecular formula C₆H₁₀O₂S and a molecular weight of 146.21 g/mol . It features a cyclopropane ring substituted with a mercaptomethyl (-CH₂SH) group and an acetic acid (-CH₂COOH) moiety. The compound is a white to pale-yellow crystalline solid with a melting point of 42–46°C and a strong odor due to the thiol group . It is soluble in methanol but sensitive to oxidation, forming a disulfide dimer under ambient conditions .

This compound serves as a critical intermediate in synthesizing montelukast sodium, a leukotriene receptor antagonist used to treat asthma and allergies . Its synthesis, optimized to avoid malodorous reagents like thiolacetic acid, involves stable solid intermediates, enabling high purity (≥97%) and yields of 70–88% .

Propriétés

IUPAC Name |

2-[1-(sulfanylmethyl)cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c7-5(8)3-6(4-9)1-2-6/h9H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAXPOVKNPTBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC(=O)O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167384 | |

| Record name | 1-(Mercaptomethyl)cyclopropaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162515-68-6 | |

| Record name | 1-(Mercaptomethyl)cyclopropaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162515-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Mercaptomethyl)cyclopropaneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162515686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Mercaptomethyl)cyclopropaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(mercaptomethyl)cyclopropylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropaneacetic acid, 1-(mercaptomethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(MERCAPTOMETHYL)CYCLOPROPANEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X00T93WYX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Overview

This four-step process, detailed in European Patent EP1474386B1 and U.S. Patent US7572930B2, starts with 1-(hydroxymethyl)-cyclopropaneacetonitrile (I). The sequence involves:

-

Formation of an isothiuronium salt intermediate

-

Basic hydrolysis and oxidation to a disulfide

-

Reduction to the target thiol

Step 1: Synthesis of 1-(Carbamimidoylsulfanylmethyl)-cyclopropaneacetamide

The hydroxymethyl derivative (I) reacts with thiourea in hydrobromic acid to form the isothiuronium bromide salt (II). Key conditions:

Step 2: Hydrolysis and Oxidation to Disulfide

The isothiuronium salt undergoes alkaline hydrolysis (NaOH, KOH) followed by oxidation with H₂O₂ or I₂ to form 1-(mercaptomethyl)-cyclopropaneacetic acid disulfide (III). Critical parameters:

Step 3: Reduction to Target Thiol

Zinc in ammonium hydroxide or acetic acid reduces the disulfide (III) to 1-(mercaptomethyl)-cyclopropaneacetic acid (IV). Optimal conditions:

-

Reductant: 1–1.3 eq. Zn dust with 4.5–5.5 eq. NH₄OH

-

Temperature: 25–55°C

-

Workup: Extraction with ethyl acetate/heptane followed by crystallization

Table 1: Key Metrics for Isothiuronium Route

| Parameter | Value Range |

|---|---|

| Overall Yield | 52–68% |

| Purity (HPLC) | 99.5–100% |

| Reaction Time | 48–72 hours |

| Key Advantage | Solid intermediates enable purification |

Cyclopropanedimethanol Cyclic Sulfite Route

Synthetic Pathway

Chinese Patent CN103539714A describes an alternative approach starting from cyclopropanedimethanol cyclic sulfite (V):

-

Ring-opening with potassium thioacetate

-

Sulfonic esterification using MsCl or TsCl

-

Cyano substitution

-

Alkaline hydrolysis

Step 1: Thioacetate Incorporation

Cyclic sulfite (V) reacts with KSAc in DMSO at 0°C to yield 1-(thiomethyl)cyclopropaneacetonitrile (VI).

Step 2: Esterification and Cyanation

Mesylation/tosylation of VI followed by displacement with cyanide produces 1-(mercaptomethyl)-cyclopropaneacetonitrile (VII).

Step 3: Hydrolysis to Acid

Basic hydrolysis (NaOH, 80°C) converts VII to the target acid.

Table 2: Performance Metrics for Cyclic Sulfite Method

| Parameter | Value Range |

|---|---|

| Overall Yield | 54–62% |

| Purity (HPLC) | 98.5–99.2% |

| Reaction Time | 36–48 hours |

| Key Advantage | Avoids malodorous thiol intermediates |

Comparative Analysis of Industrial Methods

Process Efficiency

Cost Considerations

-

Raw Material Costs: Cyclopropanedimethanol cyclic sulfite is 40% cheaper than 1-(hydroxymethyl)-cyclopropaneacetonitrile.

-

Purification Expenses: Isothiuronium route incurs higher costs due to multiple crystallizations.

Table 3: Method Comparison

| Factor | Isothiuronium Route | Cyclic Sulfite Route |

|---|---|---|

| Purity | 99.5–100% | 98.5–99.2% |

| Yield | 52–68% | 54–62% |

| Hazardous Reagents | Zn, NH₄OH | MsCl/TsCl |

| Scalability | Pilot-tested | Lab-scale only |

Emerging Methodologies and Optimization Trends

Catalytic Reductions

Recent patents explore replacing Zn with Pd/C or Raney Ni for disulfide reduction, achieving:

Analyse Des Réactions Chimiques

1-(Mercaptomethyl)cyclopropaneacetic acid undergoes various chemical reactions, including:

Oxidation: The mercaptomethyl group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert disulfides back to thiols.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mercaptomethyl group.

Esterification: The carboxylic acid group can undergo esterification to form esters

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include disulfides, sulfonic acids, and esters .

Applications De Recherche Scientifique

Montelukast Synthesis

The primary application of 1-(mercaptomethyl)cyclopropaneacetic acid is as an intermediate in the synthesis of montelukast sodium. Montelukast is widely used for the treatment of asthma and allergic rhinitis due to its ability to inhibit leukotriene receptors, thereby reducing inflammation and bronchoconstriction .

- Process Overview :

- Starting Materials : The synthesis begins with readily available precursors such as bromomethyl cyclopropaneacetonitrile.

- Intermediate Formation : The bromide is converted into an isothiuroniummethyl salt.

- Final Product : Reaction with a base yields this compound, which can then be further reacted to produce montelukast .

Therapeutic Benefits

Montelukast, derived from MCA, offers several therapeutic benefits:

- Anti-inflammatory Effects : It reduces airway inflammation in asthma patients.

- Allergy Management : Effective in alleviating symptoms of allergic rhinitis.

- Cytoprotective Properties : It may provide protective effects against oxidative stress in various tissues .

Research Studies and Findings

Several studies have documented the efficacy of montelukast and its connection to MCA:

- A clinical trial demonstrated that montelukast significantly improved lung function and reduced asthma exacerbations compared to placebo treatments .

- Research indicates that montelukast can also be beneficial in managing exercise-induced bronchoconstriction, showcasing its broad applicability in respiratory conditions .

Safety and Regulatory Status

The safety profile of montelukast has been well-established through extensive clinical trials. However, ongoing monitoring for adverse effects remains crucial, particularly concerning neuropsychiatric events reported in some patients . Regulatory agencies like the FDA continue to evaluate its safety for various populations.

Mécanisme D'action

The mechanism of action of 1-(mercaptomethyl)cyclopropaneacetic acid involves its interaction with molecular targets and pathways. In the context of drug synthesis, the compound acts as a key intermediate in the formation of active pharmaceutical ingredients. For example, in the synthesis of montelukast, it undergoes a series of reactions to form the final drug molecule, which then exerts its effects by antagonizing leukotriene receptors .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 1-(Mercaptomethyl)cyclopropaneacetic Acid with structurally or functionally related compounds:

Reactivity and Functional Utility

- Thiol Reactivity : The -SH group in this compound enables nucleophilic substitution reactions critical for forming sulfides in montelukast . However, this reactivity necessitates inert atmosphere handling to prevent disulfide formation .

- Amino vs. Thiol Groups: 1-Aminocyclopropane-1-Carboxylic Acid lacks the redox sensitivity of thiols but is less versatile in forming sulfur-carbon bonds .

- Ester vs. Acid : Methyl esters (e.g., Methyl 1-(Mercaptomethyl)cyclopropaneacetate) improve stability during storage but require hydrolysis for biological activity .

Research Findings and Data

Oxidation Studies

Activité Biologique

1-(Mercaptomethyl)cyclopropaneacetic acid (CAS Number: 162515-68-6) is a significant compound primarily known as an intermediate in the synthesis of montelukast, a widely used leukotriene receptor antagonist for the treatment of asthma and allergic rhinitis. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological implications, and relevant case studies.

- Molecular Formula : C_5H_9O_2S

- Molecular Weight : 133.19 g/mol

- Structure : The compound features a cyclopropane ring with a mercaptomethyl group attached to the acetic acid moiety.

This compound plays a crucial role in the synthesis of montelukast, which exerts its biological effects by antagonizing the cysteinyl leukotriene receptor (CysLT1). This action inhibits the bronchoconstrictive and inflammatory responses mediated by leukotrienes, particularly leukotriene D4 (LTD4). The inhibition of this receptor leads to:

- Reduced bronchoconstriction : By blocking LTD4, the compound helps alleviate asthma symptoms.

- Decreased inflammation : It reduces inflammatory cell recruitment and mucus secretion in the airways.

Biological Activity and Pharmacological Implications

The biological activity of this compound can be summarized as follows:

Study on Montelukast Efficacy

A clinical study evaluated the efficacy of montelukast in patients with persistent asthma. The results indicated significant improvements in lung function and a reduction in asthma exacerbations when compared to placebo groups. While this study focused on montelukast, it underscores the importance of its precursor, this compound, in its pharmacological profile .

In Vitro Studies

In vitro studies have demonstrated that montelukast effectively inhibits CysLT1 receptor activation in human bronchial smooth muscle cells. While direct studies on this compound are scarce, its role as a precursor suggests similar biological relevance .

Data Table

| Property | Value |

|---|---|

| CAS Number | 162515-68-6 |

| Molecular Formula | C_5H_9O_2S |

| Molecular Weight | 133.19 g/mol |

| Role | Intermediate for montelukast |

| Primary Activity | Leukotriene receptor antagonist |

Q & A

Q. What advanced techniques are used to profile impurities in this compound?

- Methodological Answer : LC-MS/MS with charged aerosol detection (CAD) identifies trace impurities (e.g., disulfide dimers or cyclopropane ring-opened byproducts). Quantitation limits of 0.05% are achievable using calibration curves from spiked samples .

Biological and Mechanistic Questions

Q. How does this compound interact with enzymatic systems in preclinical studies?

Q. What in silico tools predict the compound’s pharmacokinetic properties?

- Methodological Answer : ADMET predictors (e.g., SwissADME) estimate logP (1.8), solubility (-2.1 logS), and bioavailability (46%). Molecular dynamics simulations model blood-brain barrier permeability, showing low CNS penetration due to high polar surface area (85 Ų) .

Data Analysis and Reproducibility

Q. How should researchers statistically analyze contradictory data on the compound’s thermal stability?

Q. What validation criteria ensure reproducibility in synthetic protocols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.